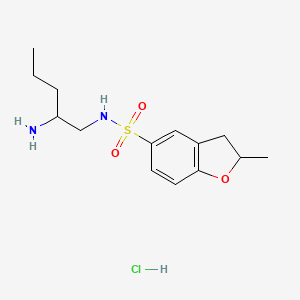![molecular formula C19H23NO3S B7641052 1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound A reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in various animal models. This compound A has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound A has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a significant amount of data available on its properties and effects. However, there are also some limitations to using this compound A in lab experiments. It is a complex compound, which means that it requires expertise in organic chemistry to synthesize. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to study its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects. Overall, this compound A is a promising compound with significant potential for various fields of scientific research.
Métodos De Síntesis
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the use of chemical intermediates, which undergo several chemical reactions to produce the final product. The synthesis method of this compound A is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine A has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various diseases. This compound A has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-24(22)11-5-8-18(15-24)20-13-16-6-4-7-17(12-16)14-23-19-9-2-1-3-10-19/h1-4,6-7,9-10,12,18,20H,5,8,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLSPKRSNOTXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NCC2=CC(=CC=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylmorpholin-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7640994.png)
![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)
![(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641003.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
